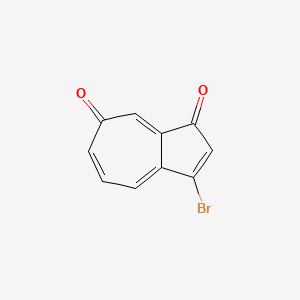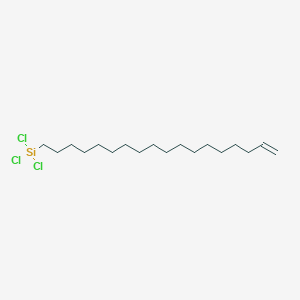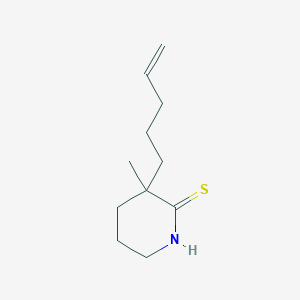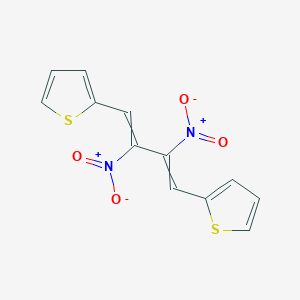
Thiophene, 2,2'-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- is a complex organic compound that features a thiophene ring system linked by a dinitrobutadiene moiety. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- typically involves the following steps:
Formation of the Dinitrobutadiene Moiety: This can be achieved through the nitration of butadiene derivatives using nitric acid and sulfuric acid under controlled temperatures.
Coupling with Thiophene Rings: The dinitrobutadiene intermediate is then coupled with thiophene rings using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the production while maintaining safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (bromine, chlorine) with aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in the design of new drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties, such as sensors and photovoltaic cells.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets and pathways:
Electronic Properties: The conjugated system of the thiophene and dinitrobutadiene moieties allows for efficient electron transport, making it suitable for use in electronic devices.
Biological Activity: The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis-: Unique due to the presence of both thiophene rings and a dinitrobutadiene linker.
2,3-Dinitrothiophene: Lacks the butadiene linker, resulting in different electronic properties.
1,4-Dinitrobutadiene: Does not contain thiophene rings, limiting its applications in organic electronics.
Uniqueness
Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- stands out due to its combination of thiophene rings and a dinitrobutadiene linker, providing a unique set of electronic and chemical properties that are advantageous for various applications in electronics, pharmaceuticals, and materials science.
Propiedades
Número CAS |
145473-56-9 |
|---|---|
Fórmula molecular |
C12H8N2O4S2 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
2-(2,3-dinitro-4-thiophen-2-ylbuta-1,3-dienyl)thiophene |
InChI |
InChI=1S/C12H8N2O4S2/c15-13(16)11(7-9-3-1-5-19-9)12(14(17)18)8-10-4-2-6-20-10/h1-8H |
Clave InChI |
HXXRASKNKHZSAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C=C(C(=CC2=CC=CS2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


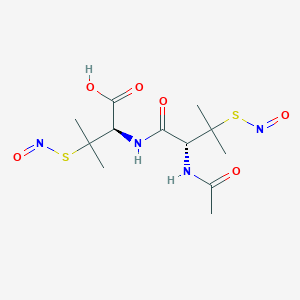
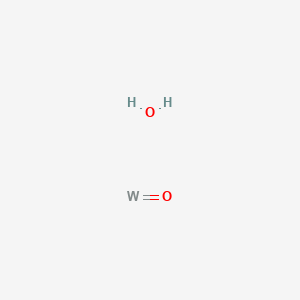
![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
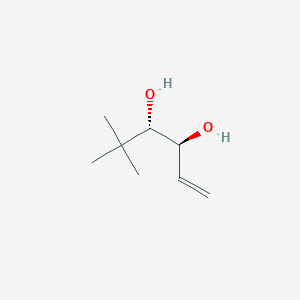
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)

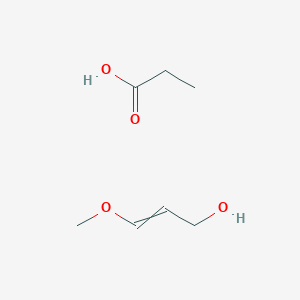

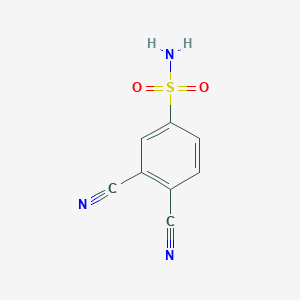
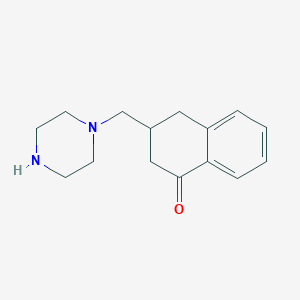
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
